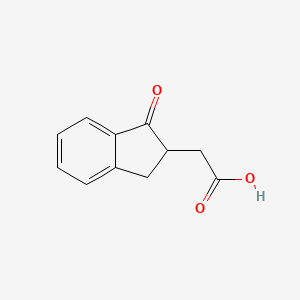
tert-butyl(3-iodopropoxy)diphenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(3-iodopropoxy)diphenylsilane: is an organosilicon compound with the molecular formula C19H25IOSi. It is characterized by the presence of a tert-butyl group, an iodopropoxy group, and two phenyl groups attached to a silicon atom. This compound is of interest in organic synthesis and materials science due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl(3-iodopropoxy)diphenylsilane typically involves the reaction of diphenylsilane with tert-butyl(3-iodopropoxy)chlorosilane under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl(3-iodopropoxy)diphenylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the iodopropoxy group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes under appropriate conditions.
Reduction Reactions: Reduction of the iodopropoxy group can lead to the formation of propoxy derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed:
Substitution Reactions: Products include azido, thiol, and alkoxy derivatives.
Oxidation Reactions: Products include silanols and siloxanes.
Reduction Reactions: Products include propoxy derivatives.
Scientific Research Applications
Chemistry: tert-Butyl(3-iodopropoxy)diphenylsilane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the development of new materials with unique properties .
Biology: In biological research, this compound is used as a reagent for the modification of biomolecules. It is particularly useful in the synthesis of silane-based bioconjugates .
Medicine: Its unique structural features make it a valuable building block for drug discovery .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also employed in the development of new catalysts and surface coatings .
Mechanism of Action
The mechanism of action of tert-butyl(3-iodopropoxy)diphenylsilane involves its ability to undergo various chemical transformations. The iodopropoxy group can participate in nucleophilic substitution reactions, while the phenyl groups provide stability to the silicon center. The tert-butyl group enhances the compound’s solubility and reactivity. These features make it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
- tert-Butyl(3-chloropropoxy)diphenylsilane
- tert-Butyl(3-bromopropoxy)diphenylsilane
- tert-Butyl(3-fluoropropoxy)diphenylsilane
Comparison: tert-Butyl(3-iodopropoxy)diphenylsilane is unique due to the presence of the iodine atom, which makes it more reactive in substitution reactions compared to its chloro, bromo, and fluoro analogs. The iodine atom is a better leaving group, facilitating various nucleophilic substitution reactions. Additionally, the compound’s structural features provide enhanced stability and reactivity, making it a valuable reagent in organic synthesis .
Properties
CAS No. |
114671-83-9 |
|---|---|
Molecular Formula |
C19H25IOSi |
Molecular Weight |
424.4 g/mol |
IUPAC Name |
tert-butyl-(3-iodopropoxy)-diphenylsilane |
InChI |
InChI=1S/C19H25IOSi/c1-19(2,3)22(21-16-10-15-20,17-11-6-4-7-12-17)18-13-8-5-9-14-18/h4-9,11-14H,10,15-16H2,1-3H3 |
InChI Key |
NUQCCJCVGGTDJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCI |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




